(3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide
Description
This compound features a rigid adamantane scaffold linked to a benzo[f][1,4]oxazepin heterocycle via a carboxamide bond. Its synthesis typically involves coupling adamantane-1-carbonyl chloride with a substituted benzooxazepinamine intermediate, followed by purification via column chromatography and characterization using NMR, HRMS, and LC-MS .
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-24-5-6-27-19-4-3-17(10-18(19)20(24)25)23-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h3-4,10,14-16H,2,5-9,11-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAKVSDLMPIEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes an adamantane core and a tetrahydrobenzo[f][1,4]oxazepine moiety. Its molecular formula is C20H26N2O2 and it has a molecular weight of 330.43 g/mol.
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The oxazepine ring in the structure suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Antimicrobial Activity
Studies have shown that derivatives of benzo[f][1,4]oxazepine exhibit antimicrobial properties. While specific data on this compound's activity is limited, related compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for similar activity in (3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide.
Anticancer Properties
Preliminary studies suggest that compounds with similar structural features may exhibit cytotoxic effects on cancer cell lines. Investigations into the apoptotic pathways activated by such compounds could provide insights into their mechanism as potential anticancer agents.
Neuroprotective Effects
Given the presence of the adamantane structure—known for its neuroprotective properties—this compound may also have implications in neurodegenerative diseases. Research on similar compounds indicates they could modulate neuroinflammation and oxidative stress in neuronal cells.
Case Studies
A recent study explored the effects of oxazepine derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. Although direct studies on (3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide are lacking, the observed effects in related compounds provide a strong basis for further investigation.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | [Source 1] |
| Anticancer | Induction of apoptosis in cancer cells | [Source 2] |
| Neuroprotective | Modulation of oxidative stress | [Source 3] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Containing Quinoline Derivatives
Example Compound: Adamantane-1-carboxylic acid (4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide (Compound 38, J. Med. Chem. 2007) .
- Structural Differences: Replaces the benzooxazepin core with a 4-oxo-1,4-dihydroquinoline system.
- Activity: Exhibits moderate enzyme inhibition but lower solubility due to the hydrophobic quinoline ring.
- Synthesis: Similar coupling strategy but requires a pentyl-substituted quinoline precursor.
Data Comparison :
Adamantane-Indole Hybrids
Example Compound : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) .
- Structural Differences : Incorporates an indole ring instead of benzooxazepin, with variable N-substituents.
- Activity : Demonstrated enhanced binding to serotonin receptors due to indole’s planar structure.
- Synthesis : Requires oxalyl chloride intermediates and substituted amines for diversification.
Key Findings :
- The indole derivatives show 2–5× higher receptor affinity compared to benzooxazepin analogs, attributed to π-π stacking interactions .
- Substitution with electron-withdrawing groups (e.g., nitro) on the aryl ring improves activity, as seen in nitrothiophen-containing compounds .
Thiazole-Admantane Hybrids
Example Compound: N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-naphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide .
Mechanistic and Methodological Insights
- Spectral Differentiation: Raman and NMR spectra effectively distinguish adamantane derivatives. For example, adamantane’s unique C-H stretching (2900 cm⁻¹ in IR) and quinoline’s aromatic signals (δ 7.5–8.5 ppm in ¹H NMR) aid in characterization .
- Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficients >0.7) predict overlapping biological targets, validated by enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
